![molecular formula C27H30N2 B12619537 2,2'-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole] CAS No. 921625-08-3](/img/structure/B12619537.png)
2,2'-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole] is an organic compound with the molecular formula C27H30N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole] typically involves the condensation of 1-(1-phenylpropyl)-1H-pyrrole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge linking two pyrrole units. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality .
化学反応の分析
Types of Reactions
2,2’-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents, acids, and bases can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives .
科学的研究の応用
2,2’-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism by which 2,2’-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context .
類似化合物との比較
Similar Compounds
1,1’-(Methylenedi-4,1-phenylene)bis-1H-pyrrole-2,5-dione: Another compound with a methylene bridge linking pyrrole units, but with different substituents.
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]: A phenolic compound with a methylene bridge, used as an antioxidant.
Uniqueness
2,2’-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole] is unique due to its specific structural features, which confer distinct chemical and physical properties.
特性
CAS番号 |
921625-08-3 |
|---|---|
分子式 |
C27H30N2 |
分子量 |
382.5 g/mol |
IUPAC名 |
1-(1-phenylpropyl)-2-[[1-(1-phenylpropyl)pyrrol-2-yl]methyl]pyrrole |
InChI |
InChI=1S/C27H30N2/c1-3-26(22-13-7-5-8-14-22)28-19-11-17-24(28)21-25-18-12-20-29(25)27(4-2)23-15-9-6-10-16-23/h5-20,26-27H,3-4,21H2,1-2H3 |
InChIキー |
MKYQANDXMICNOX-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CC=C1)N2C=CC=C2CC3=CC=CN3C(CC)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{[3,4-Dibutyl-5-(phenylethynyl)thiophen-2-yl]ethynyl}(trimethyl)silane](/img/structure/B12619468.png)
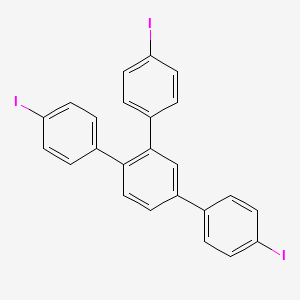
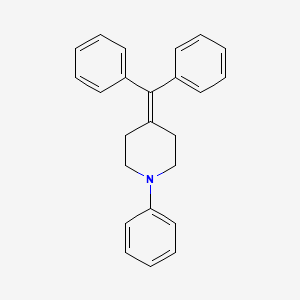

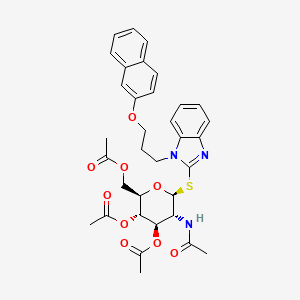
![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid](/img/structure/B12619486.png)


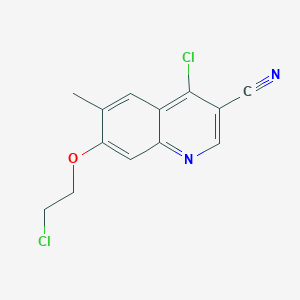
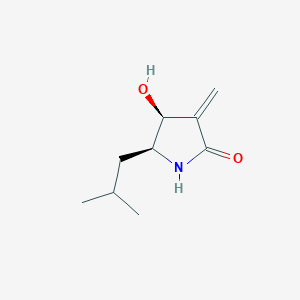
![3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-yl-2-[1,6,7-trihydroxy-3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol](/img/structure/B12619527.png)
